molecular formula C10H9BrO2S B2439753 1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid CAS No. 1478627-32-5

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid

Cat. No. B2439753
CAS RN: 1478627-32-5
M. Wt: 273.14
InChI Key: SFWAOLQFGQIPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H9BrO2S . It has a molecular weight of 273.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO2S/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis of Fluorinated Ketones

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid and its derivatives have been utilized in the synthesis of distally fluorinated ketones. This process involves the cleavage of the cyclopropane ring using sulfinate salts as fluoroalkylation reagents, resulting in the formation of fluorinated ketones. This methodology provides a novel approach for the introduction of fluorine into organic compounds, which is of significant interest due to the unique properties that fluorinated molecules exhibit in pharmaceutical and agrochemical applications (Konik et al., 2017).

Divergent Synthesis in Drug Discovery

The compound serves as a key intermediate in the divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. Its bifunctional structure allows for derivatization through both the ester and sulfide functionalities, leading to a diverse collection of compounds. This strategy highlights the importance of cyclopropanes as critical elements in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents (Chawner, 2017).

Inhibition of Carbonic Anhydrase Isoenzymes

Studies have shown that derivatives of 1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid exhibit excellent inhibitory effects against human carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. The inhibition of these enzymes by cyclopropane-containing compounds provides a potential therapeutic approach for the treatment of diseases where carbonic anhydrase activity is implicated, such as glaucoma and certain types of cancer (Boztaş et al., 2015).

Development of Lead-Like Compounds

Further research utilizing 1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid as a precursor has led to the development of cyclopropane-containing lead-like compounds, fragments, and building blocks. These compounds are synthesized through cobalt-catalyzed cyclopropanation and subsequent derivatization processes. The resulting chemical library has been analyzed for its lead-likeness and molecular properties, demonstrating the compound's utility in generating novel molecular entities for drug discovery (Chawner, Bull, & Cases-Thomas, 2017).

Conformationally Constrained Amino Acids

The compound and related structures have been explored for the synthesis of conformationally constrained amino acids. These novel amino acids, incorporating cyclopropane rings, offer unique stereochemical and electronic properties for the design of peptides and peptidomimetics with enhanced biological activity and stability. This research underlines the cyclopropane motif's significance in creating new tools for peptidomimetic design and drug development (Clerici, Gelmi, & Pocar, 1999).

properties

IUPAC Name

1-(4-bromophenyl)sulfanylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWAOLQFGQIPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid

CAS RN

1478627-32-5
Record name 1-[(4-bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.